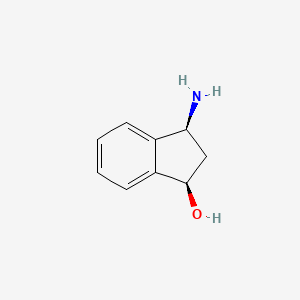![molecular formula C7H9N3O B11923118 7-Methyl-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B11923118.png)
7-Methyl-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. Its unique structure, which includes a pyrrolo and pyrimidine ring fused together, makes it a versatile scaffold for drug development and other scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol typically involves the cyclization of appropriate precursors. One common method involves the use of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol as a starting material. This compound undergoes cyclization in the presence of a base such as potassium carbonate, followed by methylation to introduce the methyl group at the 7-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
7-Methyl-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different reduced forms, such as alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the pyrrolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents like phosphorus oxychloride and nucleophiles such as amines or thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
7-Methyl-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 7-Methyl-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can block the enzyme’s function, leading to the desired therapeutic effect. The compound’s structure allows it to interact with various pathways, making it a versatile tool in drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- 7H-Pyrrolo[2,3-d]pyrimidine
- 5-iodo-7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Uniqueness
7-Methyl-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 7-position and hydroxyl group at the 4-position make it particularly effective in certain biochemical assays and therapeutic applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C7H9N3O |
|---|---|
Poids moléculaire |
151.17 g/mol |
Nom IUPAC |
7-methyl-1,4-dihydropyrrolo[2,3-d]pyrimidin-4-ol |
InChI |
InChI=1S/C7H9N3O/c1-10-3-2-5-6(10)8-4-9-7(5)11/h2-4,7,11H,1H3,(H,8,9) |
Clé InChI |
KHZVXTNYRKTTOL-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC2=C1NC=NC2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{Bicyclo[1.1.1]pentan-1-yl}azetidin-3-amine](/img/structure/B11923042.png)

![1-Methylpyrrolo[1,2-c]pyrimidine](/img/structure/B11923050.png)

![1H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B11923056.png)

![4-Oxo-5-oxaspiro[2.4]heptane-1-carbaldehyde](/img/structure/B11923066.png)





![3,4-Dihydropyrrolo[2,3-d]imidazole-5-carboxylic acid](/img/structure/B11923113.png)
![(1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B11923119.png)
